{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride
Description
{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride is a chemical compound that features a dioxolane ring, a methyl group, and an amine group
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)9-5-6(10-7)4-8-3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1 |
InChI Key |
NRHTXKOYJOMCGH-RGMNGODLSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CNC)C.Cl |
Canonical SMILES |
CC1(OCC(O1)CNC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride can be achieved through several methods. One common approach involves the protection of amines using carbamates, which can be installed and removed under relatively mild conditions . Another method includes the Gabriel synthesis, which uses phthalimide and alkyl halides to produce primary amines . Additionally, reductive amination of aldehydes or ketones can be employed to synthesize amines .
Industrial Production Methods
Industrial production of amines often involves large-scale reductive amination processes, where aldehydes or ketones are reacted with ammonia or amines in the presence of a reducing agent. This method is efficient and scalable, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions typically result in the formation of new amine derivatives .
Scientific Research Applications
{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets and pathways. The compound’s amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler primary amine with the formula CH3NH2.
Dimethylamine: A secondary amine with the formula (CH3)2NH.
Uniqueness
{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from simpler amines like methylamine and dimethylamine, making it valuable for specific applications in research and industry .
Biological Activity
{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, effects on cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
Key Properties
- Molecular Weight : 278.2818 g/mol
- Solubility : Water solubility is approximately 9.5 mg/mL.
- pKa Values : Strongest acidic pKa is 1.36, while the strongest basic pKa is -4.1.
The biological activity of this compound appears to be mediated through several pathways:
- Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in various cancer cell lines, particularly breast carcinoma (MDA-MB-231). The compound's IC50 was found to be around 0.6 μM, with significant inhibition of cell proliferation at concentrations above 3 µM .
- Apoptosis Induction : Evidence suggests that while the compound does not significantly affect cell adhesion, it may promote apoptosis under certain conditions. The mechanism appears to involve metabolic pathways that lead to increased levels of reactive oxygen species (ROS), thereby triggering apoptotic pathways .
- Inhibition of Tumor Growth : The compound has shown promising results in inhibiting tumor growth in preclinical models. It has been demonstrated to reduce the viability of MDA-MB-231 cells significantly .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|---|
| MDA-MB-231 | 0.6 | Significant reduction in cell proliferation | |
| Various Cancer Lines | Varies | Induction of apoptosis | |
| HepG2 | 10 | Cell cycle arrest and decreased viability |
Case Study 1: MDA-MB-231 Cell Line
In a study conducted on the MDA-MB-231 breast cancer cell line, treatment with this compound resulted in a dose-dependent inhibition of cell growth. At concentrations exceeding 10 μM, a notable arrest in the cell cycle was observed without significant cytotoxicity .
Case Study 2: HepG2 Liver Cancer Cells
Another investigation explored the effects on HepG2 liver cancer cells. The compound exhibited an IC50 of approximately 10 μM and was found to induce apoptosis through ROS accumulation and mitochondrial dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
